molecular formula C8H15NO2 B12958715 1,4,4-Trimethylpyrrolidine-3-carboxylic acid

1,4,4-Trimethylpyrrolidine-3-carboxylic acid

Cat. No.: B12958715
M. Wt: 157.21 g/mol
InChI Key: MQCNLMUBGJNDLV-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched derivatives. Industrial production methods often involve the use of organocatalytic enantioselective reactions to ensure high yield and purity.

Chemical Reactions Analysis

1,4,4-Trimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4,4-Trimethylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents.

Comparison with Similar Compounds

1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,4,4-trimethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)5-9(3)4-6(8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

MQCNLMUBGJNDLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)C)C

Origin of Product

United States

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